molecular formula C15H14N2O3 B5861327 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine

Cat. No.: B5861327
M. Wt: 270.28 g/mol
InChI Key: AMDAURBQWZUPOH-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine (molecular formula: C₁₆H₁₄N₂O₃, molecular weight: 282.29 g/mol) is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl group to a benzene-1,2-diamine ring. This structural duality positions it as a candidate for diverse pharmacological applications, though its specific biological targets remain under investigation .

Properties

IUPAC Name

(3,4-diaminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDAURBQWZUPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with appropriate amines and carbonyl compounds. The synthesis typically involves:

  • Starting Materials : 2,3-dihydrobenzo[1,4]-dioxin derivatives and benzene-1,2-diamines.
  • Reagents : Common reagents include bases such as sodium carbonate and solvents like DMF (dimethylformamide).
  • Reaction Conditions : The reactions are usually conducted at room temperature or mild heating to facilitate product formation.

The structure of the compound features a benzene ring substituted with a 2,3-dihydrobenzo[1,4]-dioxin moiety and an amine group at the para position.

Biological Activities

Recent studies have highlighted the biological activities of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine:

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance:

  • Acetylcholinesterase Inhibition : This is crucial for conditions like Alzheimer's disease (AD), where the inhibition of this enzyme can help increase acetylcholine levels in the brain.
  • Alpha-glucosidase Inhibition : Relevant for Type 2 Diabetes Mellitus (T2DM), inhibiting this enzyme can slow carbohydrate absorption and control blood sugar levels .

Antimicrobial Properties

Preliminary investigations suggest that compounds containing the benzodioxin structure may possess antimicrobial properties. This could open avenues for developing new antibiotics or antifungal agents.

Therapeutic Potential

The therapeutic implications of this compound are promising:

Neurological Disorders

Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for treating neurodegenerative diseases such as Alzheimer's. Its ability to enhance cognitive function by modulating neurotransmitter levels is of particular interest.

Diabetes Management

The alpha-glucosidase inhibitory activity suggests that this compound could be developed into a therapeutic agent for managing Type 2 diabetes. By controlling postprandial glucose levels, it may aid in overall glycemic control.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

Study ReferenceCompound StudiedBiological ActivityFindings
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase InhibitionSignificant inhibition observed; potential for AD treatment
Various sulfonamides derived from benzodioxaneAlpha-glucosidase InhibitionEffective in reducing glucose absorption in vitro
Benzene derivatives with dioxin moietiesAntimicrobial ActivityNotable activity against several bacterial strains

Mechanism of Action

The mechanism by which 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with protein receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Electron Density and Reactivity : The target compound’s benzene diamine group is more electron-rich than the sulfonamide in ’s compound, which may enhance its nucleophilicity in coupling reactions .
  • Pharmacophore Diversity : Unlike AMG9810’s propenamide chain (TRPV1 antagonism) or the flavone system (antihepatotoxic activity), the target’s diamine group could facilitate interactions with inflammatory targets like TNF-α (PDB: 2az5) .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The diamine group in the target compound may improve aqueous solubility compared to AMG9810’s hydrophobic propenamide chain .
  • Bioavailability : Salt formation (as in ) or hydroxymethyl substitutions (as in ’s flavones) could enhance bioavailability, a critical factor for in vivo efficacy .

Biological Activity

The compound 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine , with the molecular formula C15H14N2O3C_{15}H_{14}N_2O_3 and a molecular weight of 270.29 g/mol, is a derivative of benzene and benzodioxane structures. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with appropriate amines in the presence of carbonylating agents. The detailed synthetic pathway typically includes:

  • Formation of Benzodioxane Derivative : Starting with 2,3-dihydrobenzo[1,4]-dioxin, which is reacted with suitable acyl chlorides.
  • Amine Coupling : The resulting carbonyl compound is then coupled with benzene-1,2-diamine to form the target compound.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically:

  • Acetylcholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibitors of AChE are significant in treating Alzheimer's disease (AD) due to their role in increasing acetylcholine levels in synaptic clefts.
    CompoundIC50 (µM)Target Enzyme
    4-Dihydrobenzodioxin derivative5.6AChE
    This indicates a moderate inhibitory effect compared to standard inhibitors like donepezil.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. For instance:

  • Escherichia coli : The minimal inhibitory concentration (MIC) was determined to be 16 µg/mL against E. coli, suggesting significant antibacterial activity.

Case Studies

In a recent case study involving a series of synthesized derivatives based on benzodioxane structures:

  • Therapeutic Potential for Type 2 Diabetes Mellitus (T2DM) : Compounds were screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that derivatives of this compound exhibited promising inhibitory activity.

The biological activity of this compound can be attributed to its structural features that allow for interaction with specific enzyme active sites:

  • Hydrogen Bonding : The presence of amino and carbonyl groups facilitates hydrogen bonding with enzyme residues.
  • Hydrophobic Interactions : The benzodioxane moiety enhances hydrophobic interactions with lipid membranes or enzyme pockets.

Q & A

Basic: What are the recommended synthetic routes and optimal reaction conditions for preparing 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine?

Methodological Answer:
The compound can be synthesized via condensation reactions involving benzene-1,2-diamine and a benzodioxin-carbonyl precursor. Key steps include:

  • Dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) to facilitate amine coupling, as demonstrated in analogous sulfonamide syntheses .
  • Use of polar aprotic solvents like DMF with catalytic lithium hydride to enhance nucleophilicity and reaction efficiency .
  • Temperature optimization (typically 60–80°C) to balance reaction rate and by-product formation.
    Reference Systems: Compare with methods for synthesizing structurally related tricyclic derivatives, such as condensation of benzene-1,2-diamine with phthalic anhydride or benzocyclobutene-1,2-dione .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) to confirm functional groups .
  • ¹H NMR: Analyze aromatic proton splitting patterns to distinguish between benzodioxin and benzene-diamine moieties. For example, dihydrobenzodioxin protons appear as a singlet (~4.2–4.5 ppm for –O–CH₂–CH₂–O–) .
  • Mass Spectrometry (EIMS): Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., MW calculated for C₁₅H₁₃N₂O₃).
  • Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can structural ambiguities in crystallographic data be resolved for this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for high-resolution refinement, leveraging restraints for disordered benzodioxin or amine groups .
  • OLEX2 Integration: Combine structure solution (via dual-space algorithms like SHELXD) with real-space refinement and hydrogen-bonding analysis to resolve electron density ambiguities .
  • Twinned Data Handling: For crystals with pseudo-merohedral twinning, apply the TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors .

Advanced: How should researchers address contradictions in reaction yields or by-product formation during synthesis?

Methodological Answer:

  • By-Product Analysis: Use LC-MS or preparative TLC to isolate and characterize impurities (e.g., over-alkylated amines or oxidation by-products) .
  • Mechanistic Studies: Employ DFT calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., competing acylation at the benzene-diamine’s para-position) .
  • Condition Screening: Optimize stoichiometry (e.g., 1.2–1.5 equivalents of benzodioxin-carbonyl precursor) and inert atmosphere use to suppress oxidative dimerization .

Advanced: What experimental design considerations are critical for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antibacterial Assays: Follow standardized protocols (e.g., broth microdilution per CLSI guidelines) using Gram-positive (S. aureus) and Gram-negative (E. coli) models. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO <1% v/v) .
  • Enzyme Inhibition Studies: For lipoxygenase or similar targets, use UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm) and calculate IC₅₀ values .
  • Cytotoxicity Profiling: Validate selectivity via mammalian cell lines (e.g., HEK293) to distinguish target-specific activity from general toxicity .

Advanced: How does the benzodioxin-carbonyl moiety influence electronic properties and intermolecular interactions?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions and quantify charge transfer between the benzodioxin and benzene-diamine groups .
  • Hydrogen-Bonding Networks: Use crystallographic data to identify key interactions (e.g., N–H···O=C) that stabilize the solid-state structure, impacting solubility and crystallinity .
  • Solvatochromism Studies: Evaluate UV-Vis spectral shifts in solvents of varying polarity to correlate substituent effects with π→π* transitions .

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